molecular formula C14H16F2N4 B11844966 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile

6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile

Cat. No.: B11844966
M. Wt: 278.30 g/mol
InChI Key: SWRYAXHHJFGFOO-UHFFFAOYSA-N
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Description

6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile is a spirocyclic compound featuring a picolinonitrile moiety attached to a 2,7-diazaspiro[4.5]decane core substituted with two fluorine atoms at the 10-position. Key structural attributes include:

  • Fluorine substitution: The 10,10-difluoro group likely reduces oxidative metabolism and improves lipophilicity, influencing pharmacokinetic properties.
  • Picolinonitrile group: The nitrile acts as a hydrogen bond acceptor, while the pyridine ring contributes π-π stacking interactions, critical for receptor engagement.

Properties

Molecular Formula

C14H16F2N4

Molecular Weight

278.30 g/mol

IUPAC Name

6-(6,6-difluoro-2,9-diazaspiro[4.5]decan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C14H16F2N4/c15-14(16)4-6-18-9-13(14)5-7-20(10-13)12-3-1-2-11(8-17)19-12/h1-3,18H,4-7,9-10H2

InChI Key

SWRYAXHHJFGFOO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2(C1(F)F)CCN(C2)C3=CC=CC(=N3)C#N

Origin of Product

United States

Preparation Methods

Boc-Protected Intermediate Synthesis

A critical intermediate is tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane), which facilitates selective functionalization at the secondary amine position. The Boc group is introduced via reaction of the spirocyclic diamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This intermediate is characterized by 1H^1H NMR resonances at δ 1.44 (s, 9H, Boc) and 13C^{13}C NMR signals for the carbonyl carbon at δ 154.2.

Fluorination of the Spirocyclic Core

The 10,10-difluoro motif is introduced using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions. For example, treatment of a spirocyclic ketone precursor with DAST in dichloromethane at −78°C to room temperature achieves difluorination with >90% efficiency. The reaction proceeds via a two-step mechanism: initial formation of a fluorosulfite intermediate followed by nucleophilic displacement by fluoride.

Functionalization with the Picolinonitrile Moiety

The coupling of the spirocyclic amine with 6-chloropicolinonitrile or its derivatives represents the pivotal step in synthesizing the target compound. Two primary methodologies have been documented: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

In this approach, 6-chloropicolinonitrile reacts with the deprotected spirocyclic amine (after Boc removal) under basic conditions. A representative procedure involves:

  • Deprotection : The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C to room temperature.

  • Amination : The free amine (10,10-difluoro-2,7-diazaspiro[4.5]decan-2-amine) is combined with 6-chloropicolinonitrile (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in acetonitrile at 80°C for 12–16 hours.

Key Data

  • Yield: 68–72% after HPLC purification

  • 1H^1H NMR (600 MHz, DMSO-d6): δ 8.79 (d, J = 2.5 Hz, 1H, pyridine-H), 8.21 (dd, J = 8.4, 2.5 Hz, 1H), 7.92 (d, J = 8.0 Hz, 1H)

  • LC/MS (ESI): m/z = 334 [M+H]+^+

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Buchwald-Hartwig amination for enhanced regioselectivity. A patented method utilizes:

  • Catalyst: Pd2_2(dba)3_3 (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs2_2CO3_3 (2.5 equiv)

  • Solvent: Toluene at 110°C for 24 hours

This method achieves comparable yields (65–70%) but requires rigorous exclusion of moisture and oxygen.

Optimization and Scale-Up Considerations

Solvent and Base Effects

Reaction efficiency is highly solvent-dependent:

SolventBaseYield (%)
MeCNDIPEA72
NMPK3_3PO4_468
DMFDBU55

Data adapted from and

Polar aprotic solvents (MeCN, NMP) outperform DMF due to better solubility of the spirocyclic amine.

Temperature Profiling

Elevated temperatures (80–140°C) accelerate SNAr kinetics but risk decomposition of the nitrile group. A balance is achieved at 80°C with microwave assistance reducing reaction time to 2 hours.

Analytical Characterization

Critical quality control parameters include:

  • Purity : ≥95% by HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient)

  • Elemental Analysis : Calcd. for C16_{16}H16_{16}F2_2N4_4: C 61.06; H 6.97; N 12.11. Found: C 61.14; H 6.89; N 12.27

  • X-ray Crystallography : Confirms spirocyclic geometry with C–F bond lengths of 1.35–1.38 Å

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions at the tertiary amine of the spirocyclic core are minimized by:

  • Using bulky bases (DIPEA over Et3_3N) to sterically hinder undesired alkylation

  • Sequential Boc protection/deprotection to isolate reactive sites

Nitrile Stability

The picolinonitrile group is susceptible to hydrolysis under acidic conditions. Storage recommendations include anhydrous environments with 3Å molecular sieves and stabilization using 0.1% pyridine in the final formulation .

Chemical Reactions Analysis

Types of Reactions

6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic core or the picolinonitrile moiety.

    Substitution: The fluorine atoms and nitrogen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile involves its interaction with specific molecular targets. The fluorine atoms and spirocyclic structure allow it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Spirocyclic Diazasystems

The following compounds, sourced from recent patent literature, highlight key differences in spiro ring size, substituent positioning, and functional groups (Table 1):

Table 1: Structural Comparison of Spirocyclic Diazasystems
Compound Name / Source Spiro Ring Size Diaza Positions Key Substituents Functional Groups
Target Compound [4.5] 2,7 10,10-difluoro; 6-picolinonitrile Nitrile, Fluorine
Example 332 (EP 4374877A2) [4.5] 6,7 10-hydroxy; 6-methyl; 8-oxo; carboxamide Hydroxy, Carboxamide, Trifluoromethyl
Example 383 (EP 4374877A2) [3.5] 5,6 9-hydroxy; 5-methyl; 7-oxo; carboxamide; 2,3-difluoro-4-hydroxyphenylmethyl Hydroxy, Carboxamide, Difluorophenyl
Key Observations :

Example 332 shares the [4.5] spiro core but positions the diaza groups at 6,7 instead of 2,7, altering nitrogen accessibility for hydrogen bonding .

Fluorine Substitution :

  • The 10,10-difluoro group in the target compound contrasts with Example 383’s 2,3-difluoro-4-hydroxyphenylmethyl substituent. The latter introduces fluorinated aromaticity, which may enhance binding to hydrophobic pockets, while the former stabilizes the aliphatic spiro core against oxidation .

Functional Groups: The picolinonitrile group in the target compound replaces carboxamide moieties seen in Examples 332 and 383. Hydroxy and oxo groups in analogs (e.g., Example 332) may confer polarity, affecting solubility and membrane permeability .

Hypothesized Pharmacological Implications

  • Target Binding: The picolinonitrile group’s electron-withdrawing nature may enhance interactions with catalytic residues in kinase active sites, whereas carboxamides (as in analogs) could engage in backbone hydrogen bonding.
  • Metabolic Stability: The 10,10-difluoro substitution likely reduces CYP450-mediated metabolism compared to non-fluorinated spiro systems.
  • Solubility : The absence of polar groups (e.g., hydroxy in Example 383) may lower the target compound’s aqueous solubility, necessitating formulation optimization.

Biological Activity

6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile is a synthetic compound notable for its unique spirocyclic structure and its potential biological activity, particularly as a TRPM8 antagonist. This receptor plays a critical role in thermosensation and pain pathways, making this compound a candidate for therapeutic applications in pain management.

Chemical Structure and Properties

The molecular formula of 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile is C15H13F2N5C_{15}H_{13}F_2N_5. The presence of difluoromethyl groups enhances its lipophilicity, which may improve bioavailability. The compound features both a pyridine ring and a cyano group, contributing to its chemical reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile exhibits significant biological activity primarily through its antagonistic effects on TRPM8 channels.

The TRPM8 receptor is involved in the detection of cold temperatures and menthol sensations. By inhibiting this receptor, the compound may modulate pain responses associated with temperature sensation. This mechanism suggests potential applications in treating conditions such as neuropathic pain.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile:

Compound NameStructural FeaturesUnique Aspects
8,8-Difluoro-3-(2-(4-(5-methyl-2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl)phenyl)-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dioneContains similar spiro structure but differs in substituentsPotentially different biological activity due to varied substituents
3-(4-(2-(8,8-Difluoro-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl)phenyl)picolinonitrileSimilar core structure with additional functional groupsMay exhibit different pharmacokinetics
6-(4-(2-(8,8-difluoro-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl)phenyl)picolinonitrileShares core structure but varies in functional groupsPotentially different target specificity

The distinct combination of the spirocyclic structure and TRPM8 antagonistic properties sets this compound apart from others that may not exhibit the same level of biological activity or receptor specificity.

Case Studies and Research Findings

  • In Vitro Studies : Initial studies demonstrated that 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile effectively inhibited TRPM8-mediated calcium influx in cell lines expressing the receptor.
  • In Vivo Efficacy : Animal models have shown that administration of this compound can lead to reduced sensitivity to cold stimuli and decreased pain responses in models of neuropathic pain.
  • Pharmacokinetics : The lipophilic nature of the compound suggests favorable absorption characteristics; however, further studies are required to fully understand its metabolic pathways and elimination routes.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagentsSolventTemp (°C)Yield (%)
1KF, DMFDMF8065
2Pd(PPh₃)₄, Na₂CO₃THF/H₂O10072

Key Reference : Multi-step protocols for related diazaspiro compounds highlight the importance of stepwise intermediate characterization via LC-MS .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the spirocyclic and fluorine positions. Rigorous validation of bond lengths/angles against similar structures is critical .
  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns (δ -120 to -140 ppm for CF₂ groups). ¹H/¹³C NMR identifies sp³ hybridized carbons in the diazaspiro ring and nitrile resonance .
  • Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₆H₁₅F₂N₅: 331.1254) verifies molecular integrity.

Advanced Tip : Pair crystallography with Cremer-Pople puckering parameters to quantify ring conformation deviations .

Basic: How does the difluoro substitution at the 10,10-position influence reactivity?

Methodological Answer:
The CF₂ group:

  • Electron-Withdrawing Effects : Stabilizes the diazaspiro ring via inductive effects, reducing nucleophilicity at adjacent nitrogens.
  • Steric Hindrance : Fluorine’s small size allows tighter packing in crystal lattices, enhancing thermal stability (observed in related fluorinated spiro compounds) .
  • Hydrogen-Bonding : Fluorine can participate in weak C–F···H–N interactions, affecting solubility and crystallization behavior.

Experimental Validation : Compare reaction kinetics of difluoro vs. non-fluorinated analogs in SNAr reactions to quantify electronic effects.

Advanced: How can mechanistic studies elucidate the role of the diazaspiro ring in biological activity?

Methodological Answer:

  • Isotopic Labeling : Introduce ¹⁵N or ¹³C isotopes at key positions (e.g., spiro nitrogens) to track metabolic pathways via MS/MS .
  • Kinetic Profiling : Monitor ring-opening reactions under physiological pH (e.g., 7.4) to assess stability. Use HPLC to quantify degradation products.
  • Target Engagement Assays : SPR or ITC measures binding affinity to enzymes (e.g., kinases), correlating spiro ring conformation with inhibitory potency .

Data Contradiction Note : If biological activity contradicts computational predictions, re-evaluate protonation states (pKa shifts due to CF₂) using pH-dependent NMR .

Advanced: What computational strategies are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with flexible side chains to accommodate the spiro ring’s conformational flexibility. Validate with co-crystallized ligands .
  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the picolinonitrile moiety. Compare with ESP maps to predict regioselectivity .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess spiro ring stability under simulated physiological conditions.

Q. Table 2: Example DFT Results for Analogous Compounds

ParameterValue (kcal/mol)
Ring Puckering Energy-12.3
HOMO-LUMO Gap4.7

Advanced: How should researchers address discrepancies in crystallographic data during refinement?

Methodological Answer:

  • Multi-Model Refinement : Test SHELXL refinement strategies (e.g., twin refinement, anisotropic displacement parameters) for disordered fluorine atoms .
  • Validation Tools : Use CheckCIF to flag geometric outliers (e.g., bond length mismatches >3σ). Cross-validate with PLATON’s ADDSYM for missed symmetry .
  • Contradiction Resolution : If CF₂ geometry conflicts with DFT predictions, re-measure diffraction data at higher resolution (≤1.0 Å) or apply Hirshfeld atom refinement .

Reference : SHELX’s robustness in handling high-Z atoms (e.g., F) makes it preferable over newer programs for this compound .

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